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Compound of Interest

Compound Name:
8-Bromo-2,3-dihydro-1,5-

benzothiazepin-4(5H)-one

CAS No.: 110766-85-3

Cat. No.: B13163055

Get Quote

Executive Summary
Product Focus: Brominated 2,3-dihydro-1,5-benzothiazepines (Representative Candidate:

BromTiaz-4) Context: Benzothiazepines are a privileged scaffold in drug discovery, utilized in

calcium channel blockers (e.g., diltiazem) and antidepressants. The incorporation of bromine

into this scaffold serves two critical functions: it enhances lipophilicity for membrane

permeability and acts as a distinct mass spectrometric "tag" for metabolic tracking.

This guide compares the analytical performance of High-Resolution Electrospray Ionization

Tandem Mass Spectrometry (ESI-HRMS/MS) against the traditional Electron Ionization (EI-MS)

for the structural elucidation of these compounds. While EI provides fingerprinting, ESI-

HRMS/MS is superior for preserving the labile 7-membered thiazepine ring and retaining the

diagnostic bromine isotopic signature (

) throughout the fragmentation lineage.

Comparative Analysis: ESI-HRMS/MS vs. EI-MS
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The following table contrasts the performance of the "Product" (BromTiaz-4 analyzed via ESI-

HRMS) against the standard alternative (EI-MS).

Feature
ESI-HRMS/MS

(Recommended)
EI-MS (Alternative)

Ionization Mechanism
Soft Ionization: Protonation

preserves the molecular ion.

Hard Ionization: High-energy

electron bombardment (70 eV)

induces extensive

fragmentation.

Isotopic Signature

Preserved: The characteristic

1:1 doublet of Br is visible in

the parent and primary

daughter ions.

Often Lost: Rapid loss of the

halogen or extensive

fragmentation can obscure the

isotopic cluster.

Ring Stability

High: Allows observation of

specific ring-opening pathways

(Routes A-D).

Low: The 7-membered ring

often collapses immediately to

stable benzothiazole or indole

cores.

Sensitivity

Femtogram range: Ideal for

pharmacokinetic (PK) studies

in plasma.

Nanogram range: Better suited

for purity analysis of bulk

synthesis.

Structural Insight

Mechanistic: Reveals

connectivity via sequential

neutral losses (e.g.,

,

).

Fingerprint: Matches library

spectra but often fails to

distinguish regioisomers.

Detailed Fragmentation Mechanics
The fragmentation of protonated brominated benzothiazepines follows four distinct mechanistic

routes (A-D). Understanding these pathways is essential for confirming the position of the

bromine substituent (e.g., on the fused benzene ring vs. the pendant aryl ring).
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The "Four Routes" of Fragmentation[1]
Route A (Retro-Michael / Ring Fission): The 7-membered thiazepine ring is conformationally

flexible. Protonation at the nitrogen triggers a retro-Michael-type cleavage, often expelling

the C2-C3 fragment.

Route B (Halogen Radical Loss): A homolytic cleavage unique to the brominated analog. The

loss of

(79/81 Da) generates a radical cation, collapsing the isotopic doublet into a singlet.

Route C (Small Neutral Loss): Elimination of

(17 Da) or

(34 Da), driven by the formation of a stabilized aromatic cation (e.g., benzothiazolium).

Route D (Ring Contraction): Extrusion of the sulfur atom or ethylene bridge to form a more

stable 5-or 6-membered heterocyclic core (benzothiazole or quinoline derivatives).

Visualization: Fragmentation Pathway of BromTiaz-4
Model Compound: 2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepine (

, MW

317/319).
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Parent Ion [M+H]+
m/z 318 / 320

(Isotope Ratio 1:1)

Route A: Ring Fission
[M+H - C8H7Br]+

m/z 136
(Benzothiazole Cation)

Retro-Michael
(-Bromostyrene)

Route B: Halogen Loss
[M+H - HBr]+

m/z 238
(Thiazepine Core)

Loss of HBr
(-80/82 Da)

Route C: Neutral Loss
[M+H - NH3]+
m/z 301 / 303
(Thiol Cation)

Deamination
(-17 Da)

Route D: Ring Contraction
[M+H - C2H4]+
m/z 290 / 292

(Benzothiazole Derivative)

Bridge Extrusion
(-28 Da)

m/z 109
(Benzenethiol Cation)

-HCN

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation tree for a representative brominated benzothiazepine.

Note the preservation of the isotopic doublet (m/z X / X+2) in Routes C and D, but its loss in

Route A (if Br is on the expelled fragment) or Route B.

Experimental Protocol: Self-Validating ESI-MS/MS
Workflow
This protocol ensures the generation of reproducible, high-quality spectral data suitable for

publication or regulatory submission.

Phase 1: Sample Preparation (The "Dilute-and-Shoot"
Check)

Objective: Prevent detector saturation and dimer formation.

Step 1: Dissolve 1 mg of BromTiaz-4 in 1 mL of HPLC-grade Methanol (Stock: 1 mg/mL).

Step 2: Dilute 10 µL of Stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid.

Validation: The final concentration (10 µg/mL) should yield an absolute intensity of
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counts per second (cps). If >

cps, dilute further to avoid space-charge effects.

Phase 2: Data Acquisition (Q-TOF Parameters)
Instrument: Quadrupole Time-of-Flight (e.g., Agilent 6500 or Waters Xevo).

Ion Source: ESI Positive Mode (

).[1][2]

Key Parameters:

Capillary Voltage: 3500 V (Standard)

Fragmentor Voltage: 135 V (Critical: Too high causes in-source fragmentation, losing the

parent ion).

Collision Energy (CE): Ramp 10–40 eV.

Causality: A CE ramp is preferred over a fixed value because the flexible thiazepine ring

opens at low energy (10-15 eV), while the stable aromatic cores require high energy (30-40

eV) to fragment further.

Phase 3: Data Interpretation (The "Bromine Rule")
Identify the Parent: Look for the doublet separated by 2.0 Da with near-equal intensity (

,

).

Trace the Daughter Ions:

If a fragment retains the doublet

The bromine atom remains attached.

If a fragment becomes a singlet
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The bromine was lost (Route B) or was on the cleaved portion (Route A).

Calculate Mass Defect: Bromine has a significant negative mass defect. High-resolution data

should show m/z values slightly lower than nominal (e.g.,

is 78.9183, not 79.0000).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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